3-Thiophenamine, N-hexyl-N-3-thienyl- 3-Thiophenamine, N-hexyl-N-3-thienyl-
Brand Name: Vulcanchem
CAS No.: 394203-42-0
VCID: VC19082456
InChI: InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3
SMILES:
Molecular Formula: C14H19NS2
Molecular Weight: 265.4 g/mol

3-Thiophenamine, N-hexyl-N-3-thienyl-

CAS No.: 394203-42-0

Cat. No.: VC19082456

Molecular Formula: C14H19NS2

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

3-Thiophenamine, N-hexyl-N-3-thienyl- - 394203-42-0

Specification

CAS No. 394203-42-0
Molecular Formula C14H19NS2
Molecular Weight 265.4 g/mol
IUPAC Name N-hexyl-N-thiophen-3-ylthiophen-3-amine
Standard InChI InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3
Standard InChI Key UDXNOUAXASOZEP-UHFFFAOYSA-N
Canonical SMILES CCCCCCN(C1=CSC=C1)C2=CSC=C2

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

N-Hexyl-N-3-thienyl-3-thiophenamine belongs to the thiophene amine family, featuring a five-membered aromatic thiophene ring substituted with:

  • A hexylamine group (-NH-C₆H₁₃) at the 3-position.

  • A nitro group (-NO₂) at the 2-position .

The IUPAC name, N-hexyl-2-nitrothiophen-3-amine, reflects this substitution pattern. The SMILES string CCCCCCNC1=C(SC=C1)[N+](=O)[O-] confirms the connectivity, while the InChIKey YPIFAZUBVSQCHJ-UHFFFAOYSA-N provides a unique identifier for structural verification .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₀H₁₆N₂O₂S
Molecular weight228.32 g/mol
SMILESCCCCCCNC1=C(SC=C1)[N+](=O)[O-]
InChIKeyYPIFAZUBVSQCHJ-UHFFFAOYSA-N
Predicted CCS ([M+H]+)149.2 Ų

Synthesis and Reaction Pathways

Theoretical Synthesis Routes

While no direct synthesis data exist for N-hexyl-N-3-thienyl-3-thiophenamine, analogous thiophene amine syntheses suggest feasible pathways:

Nitration of N-Hexylthiophen-3-amine

  • Substrate Preparation: N-Hexylthiophen-3-amine could be synthesized via nucleophilic substitution of 3-bromothiophene with hexylamine.

  • Electrophilic Nitration: Introducing a nitro group at the 2-position using nitric acid in sulfuric acid, leveraging the amine’s directing effects .

Reductive Amination

A nitro group might be introduced post-amination via reduction of a nitro-thiophene precursor, though this route risks over-reduction to amines.

Physicochemical Properties

Predicted Collision Cross Sections (CCS)

Ion mobility spectrometry data for common adducts highlight its gas-phase behavior:

Table 2: CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+229.10053149.2
[M+Na]+251.08247158.8
[M+NH₄]+246.12707157.4

These values suggest a moderately compact structure, with sodium adducts exhibiting larger CCS due to ion-dipole interactions.

Solubility and Lipophilicity

  • LogP (Predicted): 2.01 (XLOGP3) , indicating moderate lipophilicity.

  • Water Solubility: Estimated at 0.315–0.895 mg/mL , classifying it as sparingly soluble.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (based on analogous thiophene amines ):

  • δ 7.18–7.17 ppm: Thiophene H4 proton.

  • δ 6.99–6.96 ppm: Thiophene H5 proton.

  • δ 3.79–3.74 ppm: Methylene protons adjacent to the amine.

  • δ 2.95 ppm: Hexyl chain methylene near nitrogen.

Mass Spectrometry

  • Base Peak: m/z 229.10053 ([M+H]+) .

  • Fragmentation: Loss of NO₂ (46 Da) and hexylamine (101 Da) likely dominates MS/MS spectra.

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